pd 174265 -

pd 174265

Catalog Number: EVT-278332
CAS Number:
Molecular Formula: C17H15BrN4O
Molecular Weight: 371.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent, selective, reversible EGFR tyrosine kinase inhibitor (IC50 = 0.45 nM). Antitumor agent. Cell permeable. Active in vivo and in vitro. See similar compounds
PD 174265 is a potent, cell-permeable inhibitor of the tyrosine kinase activity of the epidermal growth factor (EGF) receptor (IC50 = 0.45 nM). The action of PD 174265 is reversible, which makes it a useful tool for comparative studies with irreversible inhibitors of EGFR kinase activity.
Source and Classification

PD 174265 is classified as a small molecule inhibitor and belongs to the class of quinazoline derivatives. It is synthesized from anthranilic acid through a series of chemical reactions that form the quinazoline core structure. This compound is part of a broader category of anti-cancer agents that target receptor tyrosine kinases, specifically designed to inhibit the aberrant signaling pathways associated with tumor growth and metastasis .

Synthesis Analysis

The synthesis of PD 174265 involves several key steps:

  1. Formation of the Quinazoline Core: The synthesis begins with anthranilic acid reacting with formamide under high-temperature conditions to form the quinazoline core.
  2. Bromination: The quinazoline structure is then brominated using bromine or a brominating agent, introducing a bromine atom at a specific position on the aromatic ring.
  3. Amination: The brominated quinazoline undergoes amination with an amine source, such as aniline, to introduce an amino group.
  4. Acylation: Finally, the amino group is acylated using an acylating agent like propionyl chloride, yielding the propionylamidoquinazoline structure that characterizes PD 174265 .

This multi-step synthetic route requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Molecular Structure Analysis

PD 174265 has a complex molecular structure that can be represented by the formula C21H22Cl2N4O2C_{21}H_{22}Cl_{2}N_{4}O_{2}. The compound features a quinazoline core with various functional groups that contribute to its biological activity.

Key Structural Features:

  • Quinazoline Core: A bicyclic structure that is central to its mechanism of action.
  • Chlorine Substituents: These enhance the lipophilicity and biological activity.
  • Amino Group: Essential for interaction with the EGFR active site.

The molecular geometry allows for optimal binding to the ATP-binding site of EGFR, facilitating its role as an inhibitor .

Chemical Reactions Analysis

PD 174265 can participate in several chemical reactions:

  • Oxidation: The amino group can be oxidized, leading to modified derivatives.
  • Reduction: Reduction reactions can occur at the bromine atom, yielding de-brominated products.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Nucleophiles for Substitution: Sodium azide or potassium cyanide .

These reactions are significant for further modifications of PD 174265 to enhance its pharmacological properties or to study its mechanism of action.

Mechanism of Action

PD 174265 functions primarily as an ATP-competitive inhibitor of EGFR tyrosine kinase. By binding to the ATP-binding site on EGFR, it prevents phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival.

Relevant Data:

  • Binding Affinity: The IC50 value of 450 pM indicates a strong affinity for EGFR.
  • Selectivity: PD 174265 exhibits high selectivity towards EGFR compared to other kinases, reducing off-target effects .

This selectivity makes it a valuable tool in both research and potential therapeutic applications targeting cancers driven by aberrant EGFR signaling.

Physical and Chemical Properties Analysis

PD 174265 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 427.33 g/mol.
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Stability: Stability under various pH conditions needs to be assessed for formulation development.

These properties are crucial for determining its formulation in drug development and its behavior in biological systems .

Applications

PD 174265 has diverse applications across several scientific fields:

  • Cancer Research: Used extensively as a tool compound to study EGFR signaling pathways and their role in cancer progression.
  • Drug Development: Aids in the design of new therapeutic agents targeting EGFR-related pathways.
  • Cell Biology Studies: Investigates cellular responses related to EGFR inhibition, including effects on cell growth, differentiation, and apoptosis.
Mechanism of Action and Target Modulation

EGFR Tyrosine Kinase Inhibition Dynamics

Structural Basis of ATP-Competitive Binding to EGFR Kinase Domain

PD 174265 (molecular formula: C₁₇H₁₅BrN₄O; molecular weight: 371.24 g/mol) is a potent, reversible inhibitor targeting the adenosine triphosphate (ATP)-binding site within the kinase domain of epidermal growth factor receptor (EGFR). The kinase domain comprises an N-lobe (β-sheets and αC-helix) and a C-lobe (α-helices), with the ATP-binding cleft situated between them [9]. PD 174265 binds competitively by mimicking ATP's interactions with conserved residues, including the glycine-rich P-loop (residues 719–724) and the hinge region connecting the N- and C-lobes [6].

Key structural determinants of binding include:

  • Hydrophobic interactions: The quinazoline core and aniline group occupy the adenine pocket, forming van der Waals contacts with residues like Leu718 and Val702 [9].
  • Halogen bonding: The bromine atom at the meta-position of the aniline ring stabilizes the complex through interactions with the hinge residue Thr830 [1] [6].
  • Solubility and permeability: PD 174265 is cell-permeable and soluble in DMSO (100 mM), facilitating intracellular delivery [1].

Table 1: Structural Features of PD 174265 Binding to EGFR Kinase Domain

Binding ElementTarget ResiduesInteraction TypeFunctional Consequence
Quinazoline coreLeu718, Val702HydrophobicOccupies adenine pocket
meta-BromoanilineThr830Halogen bondStabilizes hinge region binding
Propanamide linkerLys721, Glu738Hydrogen bondingDisrupts K721-E738 salt bridge
Solubility profileN/ADMSO solubility (100 mM)Enhances cell permeability

Molecular dynamics simulations reveal that PD 174265 stabilizes EGFR in a "DFG-in" (Asp831-Phe832-Gly833) inactive conformation, preventing the αC-helix from adopting the "in" orientation required for catalysis [6] [9]. This shifts the conformational equilibrium away from the active state, inhibiting autophosphorylation.

Reversible Inhibition Kinetics and Selectivity Over HER2/ErbB2 Family Members

PD 174265 exhibits sub-nanomolar potency against wild-type EGFR (IC₅₀ = 0.45 nM), with reversible binding kinetics confirmed through washout experiments restoring kinase activity [1] [3]. Its selectivity profile favors EGFR over other human epidermal growth factor receptor (HER) family members:

  • >100-fold selectivity against HER2: HER2 lacks the cysteine residue (Cys773 in EGFR) critical for covalent inhibitors, but PD 174265's reversible mechanism relies on steric complementarity unique to EGFR's ATP pocket. HER2 possesses a bulkier methionine (Met774) at the equivalent position, reducing binding affinity [5] [6].
  • Moderate activity against HER4: Limited cross-reactivity occurs due to conserved ATP-site residues, though potency remains 10-fold lower than for EGFR [5].

Table 2: Selectivity Profile of PD 174265 Across HER Family Kinases

Kinase TargetIC₅₀ (nM)Key Structural Difference vs. EGFRSelectivity Fold (EGFR vs. Target)
EGFR (HER1)0.45Reference1
HER2 (ErbB2)>50M774 vs. C773 (bulkier side chain)>100
HER3 (ErbB3)>100Impaired catalytic activity>200
HER4 (ErbB4)~5.0Partially conserved ATP pocket~10

Kinetic studies show PD 174265 is ATP-competitive, with dissociation constants (Kd) in the low nanomolar range. No inhibition is observed against unrelated kinases (e.g., Src, PKC) at concentrations ≤1 µM, underscoring its specificity [3] [7].

Comparative Analysis With Irreversible EGFR Inhibitors (e.g., PD 168393)

PD 174265 and PD 168393 (a covalent inhibitor) share a 4-anilinoquinazoline scaffold but diverge in pharmacophore design and inhibition kinetics:

  • Mechanism of covalent inhibition: PD 168393 incorporates an acrylamide group at the 6-position, enabling Michael addition with Cys773 in EGFR's ATP pocket. This forms a covalent adduct, irreversibly inactivating the kinase [7]. In contrast, PD 174265 lacks this electrophile, relying solely on reversible interactions.
  • Cellular recovery kinetics: Washout experiments in A431 cells show PD 174265's effects are fully reversible within 8 hours, while PD 168393 maintains >90% inhibition over the same period due to permanent EGFR modification [7].
  • Antitumor efficacy: Irreversible inhibitors exhibit superior in vivo efficacy due to sustained target suppression. PD 168393 achieves tumor regression in xenograft models at non-toxic doses, whereas PD 174265 requires continuous exposure for comparable effects [3] [7].

Table 3: Reversible vs. Irreversible EGFR Inhibitor Properties

PropertyPD 174265 (Reversible)PD 168393 (Irreversible)
Binding MechanismNon-covalent, ATP-competitiveCovalent modification of Cys773
EGFR IC₅₀0.45 nM0.38 nM
Cellular Recovery (after washout)Complete at 8 hours<10% at 8 hours
Stoichiometry1:1 (non-covalent complex)1:1 (covalent adduct)
Structural RequirementBromoaniline for hinge bindingAcrylamide at C6 for Cys773 attack

Structural modeling confirms that PD 174265's bromoaniline group occupies a sub-pocket near Thr830 without contacting Cys773, explaining its reversibility. Mutating Cys773 to serine abolishes PD 168393's activity but minimally affects PD 174265, highlighting the mechanistic divergence [7].

Properties

Product Name

pd 174265

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide

Molecular Formula

C17H15BrN4O

Molecular Weight

371.2 g/mol

InChI

InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22)

InChI Key

WUPUZEMRHDROEO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br

Solubility

Soluble in DMSO

Synonyms

PD 174265; PD174265; PD-174265.

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br

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